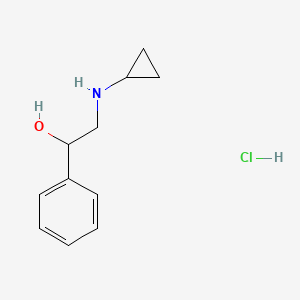

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Vue d'ensemble

Description

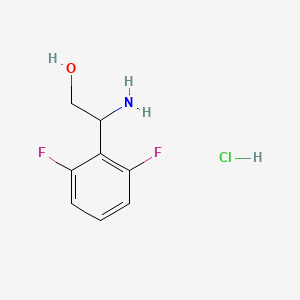

The compound “2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride” is a hydrochloride salt of an organic compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and an amino group (a nitrogen atom with two hydrogen atoms). The presence of these functional groups can influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the cyclopropylamino and phenyl groups to the ethan-1-ol backbone. This could potentially be achieved through nucleophilic substitution or addition reactions, although the exact methods would depend on the available starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amino groups. These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amino groups. For example, the amino group might be able to act as a nucleophile in certain reactions, while the phenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar phenyl group could give the compound both hydrophilic and hydrophobic properties .Applications De Recherche Scientifique

Biotechnological Production

2-Phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance, is primarily produced through chemical synthesis. Recent advancements in biotechnology offer an alternative, environmentally friendly method for its production. This involves microbial transformation processes, which are gaining attention due to their natural and sustainable approach. The biotechnological production of 2-PE, particularly through the Ehrlich pathway from L-phenylalanine, is a key area of research. Strategies to increase production and the application of in situ product removal techniques are significant topics in this field (Hua & Xu, 2011); (Bosu Kim et al., 2014); (Martínez-Avila et al., 2018).

Microbial Production

The microbial production of 2-PE using the Ehrlich pathway in yeast like Saccharomyces cerevisiae presents an opportunity for sustainable and natural flavor production. This method involves bioconversion of L-phenylalanine and has shown potential for industrial-scale production. The focus on product scale-up and recovery processes is crucial for practical application in industries like perfumery and food (Etschmann et al., 2002).

Vasorelaxant Effects

Research on 1-nitro-2-phenylethane, a related compound, shows vasorelaxant effects, suggesting potential medical applications. This compound induces vasodilation by stimulating the soluble guanylate cyclase-cGMP pathway, which is crucial for cardiovascular health (Brito et al., 2013).

Sustainable Production Methods

The use of agro-industrial wastes for the production of 2-PE via solid-state fermentation is an innovative approach. This method involves using wastes like sugarcane bagasse as substrates, highlighting the potential of sustainable and economical systems in the production of valuable compounds (Martinez et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopropylamino)-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUNEWPOLPWCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)